Idroxioleic Acid

Descripción

Nomenclature and Structural Classification of 2-Hydroxy Oleic Acid

The systematic name for 2-Hydroxy Oleic Acid is (Z)-2-hydroxyoctadec-9-enoic acid. nih.gov It is also known by synonyms such as alpha-hydroxyoleic acid and Idroxioleic acid, and the proprietary name Minerval. nih.govnih.gov

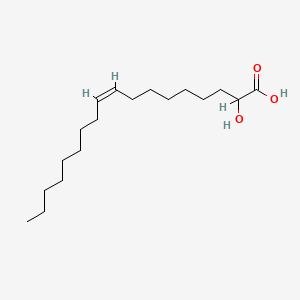

Structurally, 2-OHOA is a derivative of oleic acid (cis-9-octadecenoic acid), a monounsaturated fatty acid with an 18-carbon chain and a cis double bond at the ninth carbon position. fishersci.belipidmaps.org 2-Hydroxy Oleic Acid is characterized by the addition of a hydroxyl group (-OH) at the second carbon position (the alpha-carbon) of the oleic acid molecule. tandfonline.com This modification distinguishes it from its parent compound and contributes to its unique biological activities. It is classified as a 2-hydroxy fatty acid, a long-chain fatty acid, and a hydroxy monounsaturated fatty acid. nih.gov The molecular formula of 2-OHOA is C₁₈H₃₄O₃, and its molecular weight is approximately 298.46 g/mol . nih.govcenmed.com

Here is a summary of the nomenclature and structural properties:

| Property | Value | Source |

| Systematic Name | (Z)-2-hydroxyoctadec-9-enoic acid | nih.gov |

| Molecular Formula | C₁₈H₃₄O₃ | nih.govnih.govcenmed.com |

| Molecular Weight | ~298.46 g/mol | nih.govcenmed.comnih.gov |

| Classification | 2-hydroxy fatty acid, Long-chain fatty acid, Hydroxy monounsaturated fatty acid | nih.gov |

| PubChem CID | 9796304 | nih.govnih.govcenmed.comnih.gov |

| CAS Number | 56472-29-8 | nih.govcenmed.com |

Conceptual Framework: Membrane Lipid Therapy and its Relevance to 2-Hydroxy Oleic Acid

Membrane Lipid Therapy (MLT) is an innovative therapeutic concept that focuses on modulating the composition and structure of cellular membranes to influence cell signaling and function. oncotarget.comlaminarpharma.comlaminarpharma.com Unlike traditional drug approaches that primarily target specific proteins, MLT considers the cell membrane itself as a therapeutic target. oncotarget.comlaminarpharma.com The rationale behind MLT stems from the critical role of membrane lipids in regulating the localization and activity of membrane-associated proteins, which are involved in numerous cellular processes, including proliferation and signaling. oncotarget.comlaminarpharma.com

2-Hydroxy Oleic Acid is a key example of a molecule designed for membrane lipid therapy. oncotarget.comlaminarpharma.com Its relevance lies in its ability to incorporate into cell membranes and alter their lipid profile and biophysical properties. oncotarget.comlaminarpharma.comtandfonline.com Research suggests that 2-OHOA can influence membrane organization, including lipid microdomains, which in turn affects the recruitment and activation of amphitropic proteins. oncotarget.comlaminarpharma.com Specifically, 2-OHOA has been shown to affect the levels of key membrane lipids, such as sphingomyelin (B164518) (SM), phosphatidylethanolamine (B1630911) (PE), and phosphatidylcholine (PC), particularly in cancer cells. nih.govlaminarpharma.comnih.gov By altering the balance of these lipids, 2-OHOA can restore the membrane to a state that is less conducive to the signaling cascades that promote uncontrolled cell growth. nih.govnih.gov

One proposed mechanism involves the activation of sphingomyelin synthase 1 (SMS1) by 2-OHOA, leading to an increase in sphingomyelin and a decrease in PE and PC in cancer cell membranes. nih.govlaminarpharma.comnih.gov This lipid remodeling can displace oncogenic proteins, such as Ras, from the plasma membrane to the cytoplasm, effectively downregulating proliferation signals. laminarpharma.comnih.gov Furthermore, 2-OHOA's incorporation into the membrane can affect its fluidity and packing, influencing the function of membrane-associated proteins. tandfonline.comtandfonline.com

Historical Context of 2-Hydroxy Oleic Acid Research and Discovery

The development of 2-Hydroxy Oleic Acid as a potential therapeutic agent emerged from a growing understanding of the crucial role of membrane lipids in cell biology and disease. The concept of targeting cellular membranes for therapeutic benefit was partly inspired by the observed health benefits associated with dietary lipids, such as oleic acid found in olive oil. oncotarget.comahajournals.org

Early research into 2-hydroxy fatty acids identified their presence in various natural sources, including plants and marine organisms. gerli.com For instance, 2-hydroxyoleic acid, along with other 2-hydroxy fatty acids, was detected in certain Labiateae species. gerli.com The recognition of the biological activities of hydroxylated fatty acids paved the way for investigating synthetic derivatives with enhanced or specific therapeutic properties.

The rational design of 2-OHOA as a membrane-targeting drug is based on the understanding of how lipids like oleic acid and certain anti-cancer drugs (such as daunorubicin) interact with and affect membrane structure and associated signaling proteins. laminarpharma.com Pre-clinical studies demonstrated that 2-OHOA possessed potent anti-cancer activities in vitro and in animal models. gerli.com These findings highlighted its potential as a novel anti-cancer agent with a mechanism distinct from conventional chemotherapy. gerli.com

The promising pre-clinical results led to the investigation of 2-OHOA in clinical trials for various cancers, including high-grade glioma and other advanced solid tumors. laminarpharma.comnih.govcancerresearchuk.org These trials aimed to evaluate its safety, determine optimal dosing, and assess its efficacy in human patients. cancerresearchuk.org The designation of 2-OHOA as an orphan drug for the treatment of glioma by the European Medicines Agency further underscores its potential therapeutic significance and the historical progression of its research from laboratory discovery to clinical investigation. tandfonline.comtandfonline.com

Structure

2D Structure

Propiedades

IUPAC Name |

(Z)-2-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSOOFITVPOOSY-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430863 | |

| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56472-29-8 | |

| Record name | 2-Hydroxy-9-cis-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056472298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-hydroxyoctadec-9-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56472-29-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDROXIOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSV3KVO1BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis, Metabolism, and Chemical Derivatization of 2 Hydroxy Oleic Acid

Chemical Synthesis Pathways of 2-Hydroxy Oleic Acid and its Analogs

The primary route for the chemical synthesis of 2-Hydroxy Oleic Acid (2-OHOA) begins with oleic acid. A common laboratory-scale synthesis involves the deprotonation of oleic acid to form a dianion. This is typically achieved using a strong base system like lithium diisopropylamide (LDA) in the presence of N,N'-dimethylpropyleneurea (DMPU) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is heated to facilitate the formation of the dianion. Subsequently, the mixture is cooled, and oxygen gas is bubbled through the solution, leading to the α-hydroxylation of the oleic acid backbone and the formation of 2-OHOA. The reaction is then quenched with an acid, such as hydrochloric acid (HCl), to yield the final product.

Further derivatization of 2-OHOA is readily achievable. For instance, its methyl ester, Methyl (Z)-2-Hydroxyoctadec-9-Enoate, can be synthesized by reacting 2-OHOA with boric acid in methanol. This methyl ester serves as a versatile building block for creating more complex analogs. It can be conjugated with various molecules, including anticancer drugs, through linkers like sebacic acid or 4,4'-dithiodibutyric acid, utilizing coupling agents such as EDC·HCl and DMAP.

A notable structural analog of 2-OHOA is 2-hydroxy oleic acid ethanolamide (HU-585). Its synthesis starts with the sodium salt of 2-hydroxyoleic acid. This is reacted with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in a solvent like methylene (B1212753) chloride under an inert atmosphere at reduced temperatures. The resulting intermediate is then reacted with ethanolamine (B43304) to yield the final product, HU-585.

The synthesis of other hydroxylated oleic acid isomers, such as those hydroxylated at the ω-1, ω-2, and ω-3 positions, has also been described. These syntheses can be achieved without the use of protecting groups and typically involve steps like partial lactone reduction to a hydroxyaldehyde, followed by a Grignard addition, selective oxidation of a primary hydroxyl group, and a Wittig reaction to construct the oleic acid carbon chain.

Incorporation and Distribution of 2-Hydroxy Oleic Acid in Biological Membranes and Lipid Classes

2-Hydroxy Oleic Acid readily incorporates into biological membranes, where it significantly alters the lipid composition and structural organization. Studies have shown that administration of 2-OHOA leads to changes in the lipid profile of plasma membranes. For example, in spontaneously hypertensive rats, treatment with 2-OHOA resulted in an increased content of cholesterol and sphingomyelin (B164518), alongside a decrease in phosphatidylserine (B164497) and phosphatidylinositol lipids.

The incorporation of 2-OHOA also influences the fatty acid composition of membrane phospholipids (B1166683). It has been observed to cause an increase in the levels of monounsaturated fatty acids. This alteration in lipid composition has a direct impact on the physical properties of the membrane. 2-OHOA has been shown to increase membrane fluidity.

A key aspect of 2-OHOA's interaction with biological membranes is its ability to modulate the phase behavior of membrane lipids. It facilitates the formation of non-lamellar structures, specifically the hexagonal HII phase, in model membranes composed of phosphatidylethanolamine (B1630911). This property is significant as the transition between lamellar and non-lamellar phases can influence the function of membrane-associated proteins. In cholesterol-rich domains, often referred to as lipid rafts, 2-OHOA has been shown to phase-separate from these domains, affecting the lateral organization of lipids. It interacts with the sphingomyelin in these domains, which can lead to an increase in the fluidity of the bilayer. The presence of 2-OHOA can lead to the segregation of lipids into 2-OHOA-rich/cholesterol-poor and 2-OHOA-poor/cholesterol-rich domains. The effective incorporation of 2-OHOA into liposome (B1194612) bilayers has also been demonstrated, where it can be included at concentrations up to 15% without significantly disrupting the stability of the vesicles.

Metabolic Stability of 2-Hydroxy Oleic Acid and Resistance to Enzymatic Degradation

The therapeutic efficacy of natural fatty acids like oleic acid is often limited by their rapid metabolism, as they are readily used as an energy source through mitochondrial β-oxidation. The introduction of a hydroxyl group at the C-2 (alpha) position in 2-Hydroxy Oleic Acid is believed to confer greater metabolic stability. This structural modification is thought to impair its import into mitochondria and subsequent degradation, leading to a slower metabolism and a longer biological half-life, which contributes to its more sustained pharmacological effects.

While direct enzymatic degradation studies on 2-OHOA are not extensively detailed, the metabolism of other 2-hydroxy fatty acids provides insights into its likely metabolic fate. Saturated 2-hydroxy fatty acids can be metabolized via peroxisomal α-oxidation. This pathway involves the removal of one carbon atom from the carboxyl end, converting the 2-hydroxy fatty acid into a non-hydroxylated fatty acid with one less carbon atom. Research on a hydroxylated derivative of docosahexaenoic acid (DHA), 2-hydroxy-DHA, has shown that it undergoes α-oxidation to produce a shorter n-3 polyunsaturated fatty acid. This suggests that a similar α-oxidation pathway may be involved in the metabolism of 2-OHOA.

The structural similarity of 2-OHOA to intermediates in fatty acid oxidation pathways, such as 2-hydroxyphytanoyl-CoA, suggests it might act as a competitive inhibitor of certain metabolic enzymes. For instance, it has been hypothesized that 2-OHOA could competitively inhibit fatty acid β-oxidation at the peroxisomal level.

Structural Analogs and Derivatives of 2-Hydroxy Oleic Acid for Research Purposes

A variety of structural analogs and derivatives of 2-Hydroxy Oleic Acid have been synthesized for research to explore its mechanisms of action and potential therapeutic applications. A general structural formula for 2-OHOA analogs can be described as COOH—CHR—(CH2)m—CH═CH—(CH2)n—CH3, where R can be various residues.

One of the most common derivatives is the methyl ester of 2-OHOA, Methyl (Z)-2-Hydroxyoctadec-9-Enoate, which serves as a key intermediate for further chemical modifications. This ester has been used to create conjugates of 2-OHOA with various anticancer drugs, including paclitaxel, cabazitaxel, and docetaxel. These conjugates are often designed to self-assemble into nanoparticles, potentially improving drug delivery to tumor cells.

Another significant analog is 2-hydroxy oleic acid ethanolamide (HU-585), which combines the structural features of 2-OHOA with the side chain of the endocannabinoid anandamide (B1667382). This novel compound has been investigated for its potential anticancer properties.

The enantiomers of 2-OHOA, the (R) and (S) forms, have also been studied to understand the stereospecificity of its biological effects. Research has indicated that while the (S) enantiomer may be more responsible for effects on sphingomyelin concentration, both the racemic mixture and the individual enantiomers show similar efficacy in inhibiting the growth of certain cancer cell lines, suggesting a combined effect on membrane organization.

Additionally, other hydroxylated fatty acids, both synthetic and naturally occurring, are subjects of research. These include other positional isomers of hydroxy oleic acid and hydroxylated derivatives of other fatty acids like linoleic acid and docosahexaenoic acid. Stable analogs have also been designed to resist metabolic inactivation, for example, by introducing a 2,2-dimethyl moiety to sterically hinder esterification, thereby keeping the molecule in its free acid form.

Interactive Data Table: Key Analogs and Derivatives of 2-Hydroxy Oleic Acid

| Derivative/Analog Name | Key Structural Modification | Research Purpose |

| Methyl (Z)-2-Hydroxyoctadec-9-Enoate | Methyl ester at the carboxylic acid | Intermediate for further synthesis |

| 2-OHOA-Anticancer Drug Conjugates | Covalent linkage to drugs like paclitaxel | Enhanced drug delivery, nanoparticle formation |

| 2-Hydroxy Oleic Acid Ethanolamide (HU-585) | Ethanolamide group at the carboxylic acid | Investigating novel anticancer activities |

| (R)-2-Hydroxy Oleic Acid & (S)-2-Hydroxy Oleic Acid | Enantiomerically pure forms | Studying stereospecific biological effects |

| 2,2-dimethyl-2-Hydroxy Oleic Acid | Dimethyl group at the alpha-carbon | Increased metabolic stability |

Molecular and Cellular Mechanisms of Action of 2 Hydroxy Oleic Acid

Membrane Lipid Remodeling and Biophysical Alterations Induced by 2-Hydroxy Oleic Acid

2OHOA incorporates into membrane phospholipids (B1166683), leading to significant alterations in the membrane lipid composition and structure. nih.gov These modifications can affect the biophysical properties of the lipid bilayer, including fluidity, order, and the organization of membrane microdomains. nih.govlaminarpharma.comoncotarget.com

Modulation of Sphingolipid Metabolism and Sphingomyelin (B164518) Homeostasis

A key effect of 2OHOA is its impact on sphingolipid metabolism, particularly the homeostasis of sphingomyelin (SM). Cancer cells often exhibit lower levels of SM compared to normal cells. nih.govnih.govtandfonline.com 2OHOA treatment has been shown to restore SM levels in cancer cells, bringing them closer to those found in normal cells. nih.govnih.govtandfonline.com This normalization of SM levels is considered a crucial aspect of 2OHOA's mechanism. tandfonline.com

Early research suggested that 2OHOA rapidly and specifically activates sphingomyelin synthase (SMS) isozymes, the enzymes responsible for catalyzing the synthesis of SM from ceramide and phosphatidylcholine. tandfonline.comnih.govpnas.org This activation was proposed to be a primary driver of the observed increase in SM mass in tumor cells treated with 2OHOA. tandfonline.comnih.govpnas.org The structural features of 2OHOA, including the 2-hydroxy moiety, the 18-carbon chain length, and the presence of at least one double bond, were suggested to be important for inducing SM accumulation. pnas.org However, more recent studies have challenged the direct activation of SMS by 2OHOA, indicating that 2OHOA might inhibit rather than activate recombinant SMS1 and SMS2 in a dose-dependent manner. nih.gov These findings suggest that the increase in SM levels might be a consequence of altered lipid metabolism rather than direct SMS activation. nih.gov

The synthesis of sphingomyelin by SMS involves the consumption of ceramide and phosphatidylcholine, producing SM and diacylglycerol (DAG). If SMS were activated, it would imply a demand for ceramide. Studies have investigated the source of ceramides (B1148491) required to sustain the increase in SM induced by 2OHOA. Exposure to 2OHOA has been shown to alter sphingolipid metabolism, leading to the accumulation of not only SM but also ceramide and hexosylceramide species in certain cancer cells. nih.gov This suggests that 2OHOA can activate pathways of ceramide synthesis, such as the de novo synthesis pathway and the recycling pathway, to fuel the increased SM production. nih.gov The profound alteration in sphingolipid metabolism induced by 2OHOA, particularly the demand for ceramides, is proposed to also modify phospholipid metabolism. nih.gov

Changes in Phospholipid Composition (e.g., Phosphatidylethanolamine (B1630911), Phosphatidylcholine)

Beyond its effects on sphingolipids, 2OHOA also influences the composition of other membrane phospholipids, notably phosphatidylethanolamine (PE) and phosphatidylcholine (PC). In cancer cells treated with 2OHOA, a decrease in the mass of both PE and PC has been observed, alongside the increase in SM. pnas.orgresearchgate.net For instance, studies in human glioma cells showed a significant decrease in PE and PC mass after 2OHOA treatment. researchgate.net In spontaneously hypertensive rats, 2OHOA treatment led to a decrease in PE and PC content in normotensive rats, while in hypertensive rats, it increased PC content and decreased phosphatidylserine (B164497)/phosphatidylinositol content. tandfonline.com The changes in phospholipid composition, such as the shift towards higher SM and lower PE content, are thought to contribute to the alterations in membrane structure and function induced by 2OHOA. tandfonline.comresearchgate.net

Table 1: Changes in Phospholipid Composition in U118 Glioma Cells After 72h Treatment with 200 µM 2OHOA

| Lipid Class | Change (Fold) |

| Sphingomyelin (SM) | +4.6 |

| Phosphatidylethanolamine (PE) | -0.57 |

| Phosphatidylcholine (PC) | -0.30 |

| Phosphatidylserine (PS) | -0.43 |

| Phosphatidylinositol (PI) | Unchanged |

Data derived from research findings on U118 glioma cells. researchgate.net

Alterations in Membrane Fluidity and Lipid Bilayer Order

2OHOA has been shown to affect the biophysical properties of lipid bilayers, influencing both membrane fluidity and lipid bilayer order. Studies using model membranes and liposomes reconstituted from cell membrane lipid extracts have demonstrated that 2OHOA can increase membrane fluidity. nih.govoncotarget.comtandfonline.comtandfonline.com This effect is similar to that of oleic acid, from which 2OHOA is derived. nih.govtandfonline.com Concomitantly, 2OHOA treatment can decrease the global order of the membrane. nih.govresearchgate.net However, it has also been reported to increase the packing of ordered domains within the membrane. nih.govlaminarpharma.comresearchgate.net These changes in fluidity and order are thought to impact the behavior and localization of membrane-associated proteins. nih.govlaminarpharma.comtandfonline.com

Influence on Membrane Microdomain Organization

The alterations in lipid composition and biophysical properties induced by 2OHOA can influence the organization of membrane microdomains, such as lipid rafts. 2OHOA is a lipid that binds to the bilayer, altering its structure and microdomain properties and distribution. laminarpharma.com The accumulation of SM, a key component of lipid rafts, induced by 2OHOA can increase the packing of lipid rafts in model membranes. pnas.org These modifications in membrane microdomains are believed to account for observed changes in the localization of proteins involved in cellular processes. pnas.org Changes in membrane structure and microdomain organization can modulate the activity of signaling proteins that associate with the cell membrane. nih.govtandfonline.com

Table 2: Biophysical Effects of 2OHOA on Membranes

| Biophysical Property | Effect of 2OHOA | Notes |

| Membrane Fluidity | Increased nih.govoncotarget.comtandfonline.comtandfonline.com | Similar effect to oleic acid. nih.govtandfonline.com |

| Global Membrane Order | Decreased nih.govresearchgate.net | |

| Ordered Domain Packing | Increased nih.govlaminarpharma.comresearchgate.net | Observed in liposomes reconstituted from cancer cell lipid extracts. nih.govresearchgate.net |

| HII Phase Propensity | Increased propensity to form HII phases tandfonline.comtandfonline.comtandfonline.com | Observed in model membranes and reconstituted liver membranes. tandfonline.comtandfonline.comtandfonline.com |

| Membrane Microdomain Organization | Altered laminarpharma.com | Can lead to increased packing of lipid rafts. pnas.org |

Data compiled from various research findings on 2OHOA's effects on membrane biophysics.

Induction of Non-Lamellar (Hexagonal HII) Lipid Phase Propensity

2-OHOA has been shown to alter the structural properties of cell membranes, increasing their propensity to form non-lamellar, specifically hexagonal (HII), lipid phases. researchgate.netplos.orgresearchgate.nettandfonline.comtandfonline.comahajournals.org This effect is similar to that observed with its structural analogue, oleic acid, although 2-OHOA also stabilizes the lamellar phase in coexistence with the HII phase in model membranes. researchgate.nettandfonline.com The induction of HII phase propensity is thought to be related to the molecular shape of 2-OHOA and its interactions with membrane phospholipids, such as phosphatidylethanolamine (PE). tandfonline.comdesy.de Biophysical studies using techniques like 31P NMR and X-ray diffraction have demonstrated that 2-OHOA alters the thermotropic behavior of PE membranes, promoting HII phase formation at lower temperatures compared to PE alone. researchgate.nettandfonline.com This modulation of membrane structure by 2-OHOA is considered a key initial step in its mechanism of action, influencing the interaction and localization of peripheral signaling proteins. researchgate.netresearchgate.nettandfonline.comahajournals.org

Regulation of Intracellular Signaling Pathways by 2-Hydroxy Oleic Acid

The alterations in membrane lipid structure and composition induced by 2-OHOA lead to significant changes in intracellular signaling pathways. laminarpharma.comtandfonline.comresearchgate.net This regulation primarily occurs through the modulation of the localization and activity of membrane-associated signaling proteins. researchgate.netresearchgate.netahajournals.orgnih.gov

Modulation of Ras/MAP Kinase (MAPK) Pathway Activity

2-OHOA treatment has been shown to inhibit the Ras/MAP kinase (MAPK) pathway. laminarpharma.compnas.orgnih.govnih.govascopubs.org A key mechanism involves the dramatic translocation of Ras protein from the plasma membrane to the cytoplasm following 2-OHOA treatment. laminarpharma.comresearchgate.netpnas.org Ras requires membrane localization to interact with upstream and downstream signaling proteins in the MAPK cascade. pnas.org The changes in membrane lipid composition and structure, including the recovery of sphingomyelin levels and potential alterations in membrane microdomains, are thought to be upstream events leading to Ras translocation and subsequent inhibition of the MAPK pathway. laminarpharma.comnih.govpnas.orgnih.govnih.govpnas.org Studies have shown a significant reduction in the levels of phosphorylated (active) components of the MAPK pathway, such as ERK1 and ERK2, in cells treated with 2-OHOA. pnas.org

Interference with Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Cascade

In addition to the MAPK pathway, 2-OHOA also interferes with the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade. laminarpharma.compnas.orgnih.govnih.govascopubs.org This pathway is crucial for cell survival and growth and often cooperates with the Ras/MAPK pathway in cancer cells. pnas.org Following 2-OHOA treatment, a significant reduction in Akt phosphorylation has been observed, indicating decreased activity of this protein. pnas.org The inhibition of the PI3K/Akt pathway is considered a consequence of the upstream effects of 2-OHOA, including the modulation of membrane structure and the inhibition of the Ras/MAPK pathway. nih.govpnas.org

Impact on Protein Kinase C (PKC) Translocation and Activation

2-OHOA has been shown to induce the translocation of Protein Kinase C (PKC), particularly PKCα, to the cell membrane, which is associated with its activation. laminarpharma.comresearchgate.netahajournals.orgnih.govascopubs.orgahajournals.orgnih.gov This translocation is favored by the changes in membrane lipid organization induced by 2-OHOA, including the increase in diacylglycerol (DAG) levels, a byproduct of sphingomyelin synthesis activated by 2-OHOA, and the presence of 2-OHOA itself within the membrane. laminarpharma.comnih.gov PKC activation downstream effects include the overexpression of cyclin-dependent kinase inhibitors (CDKIs) like p21 Cip1, which contributes to cell cycle arrest. laminarpharma.comresearchgate.netnih.govpnas.org

Regulation of G-protein Coupled Receptor (GPCR) Signaling and Gα Subunits

2-OHOA has been found to modulate G-protein Coupled Receptor (GPCR) signaling, particularly affecting the levels and activity of certain Gα subunits. researchgate.netahajournals.orgresearchgate.netpnas.orgahajournals.org Studies in hypertensive rats treated with 2-OHOA showed an increased density of the stimulatory Gαs protein in cardiovascular tissues, while the levels of inhibitory Gαi2 and Gαo were not significantly affected. ahajournals.orgresearchgate.net An increase in Gαq/11 density was also observed in heart membranes. ahajournals.orgresearchgate.net These changes in Gα subunit levels are thought to be a consequence of the alterations in membrane lipid structure induced by 2-OHOA, as the propensity for non-lamellar phase formation can influence the membrane localization and function of G proteins. researchgate.nettandfonline.comahajournals.orgahajournals.orgpnas.org

Dysregulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D-CDK4/6, Retinoblastoma Protein)

2OHOA has been shown to induce cell cycle arrest in various cancer cell lines. researchgate.netmdpi.complos.orgnih.govpnas.org A key mechanism involves the dysregulation of core cell cycle regulatory proteins, particularly those in the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway. researchgate.netgoogle.com This pathway is critical for controlling the transition from the G1 to the S phase of the cell cycle. google.com

Treatment with 2OHOA leads to the inhibition of Cyclin D-CDK4/6 activity. researchgate.netfundanetsuite.comnih.gov This inhibition is often associated with the activation of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1. researchgate.netlaminarpharma.com These inhibitors can bind to and inactivate Cyclin-CDK complexes, preventing cell cycle progression. researchgate.net The resulting decrease in Cyclin D-CDK4/6 activity leads to the hypophosphorylation of the Retinoblastoma protein (Rb). researchgate.netpnas.orgfundanetsuite.comnih.govresearchgate.net In its hypophosphorylated state, Rb retains its hold on E2F transcription factors, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression. researchgate.netpnas.org

Studies in human glioma cells have demonstrated that 2OHOA treatment leads to the downregulation of Cyclin B1 and Cdk1/Cdc2 proteins, contributing to a G2/M phase arrest in some cell lines. plos.orgnih.gov

Table 1: Effects of 2OHOA on Cell Cycle Regulatory Proteins in Glioma Cells

| Protein | Effect of 2OHOA Treatment | Affected Cell Cycle Phase | Reference |

| Cyclin B1 | Downregulation | G2/M Arrest | plos.orgnih.gov |

| Cdk1/Cdc2 | Downregulation | G2/M Arrest | plos.orgnih.gov |

| Cyclin D1 | Decrease | G1 Arrest | laminarpharma.com |

| Cyclin D3 | Decrease | G1 Arrest | laminarpharma.com |

| CDK4 | Decrease | G1 Arrest | laminarpharma.com |

| CDK6 | Decrease | G1 Arrest | laminarpharma.com |

| p21Cip1 | Overexpression | G1 Arrest | researchgate.netlaminarpharma.com |

| p27Kip1 | Increase | G1 Arrest | researchgate.netlaminarpharma.com |

| Rb | Hypophosphorylation | G1 Arrest | researchgate.netpnas.orgfundanetsuite.comnih.govresearchgate.net |

Downregulation of E2F-1 Transcription Factor

The hypophosphorylation of the Retinoblastoma protein (Rb) by 2OHOA treatment directly impacts the activity of E2F transcription factors, particularly E2F-1. researchgate.netpnas.org E2F-1 is a critical transcription factor that regulates the expression of numerous genes essential for cell cycle progression and DNA synthesis. researchgate.netpnas.orgplos.org

When Rb is hypophosphorylated, it binds to E2F-1, inhibiting its transcriptional activity. researchgate.netpnas.org 2OHOA treatment leads to a marked knockdown or downregulation of E2F-1. researchgate.netpnas.orglaminarpharma.comresearchgate.net This reduction in E2F-1 levels and activity impairs the transcription of its target genes, including dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. researchgate.netpnas.orglaminarpharma.com The resulting downregulation of DHFR contributes to the inhibition of DNA synthesis and subsequent cell cycle arrest. researchgate.netpnas.orglaminarpharma.com

Reduction of Epidermal Growth Factor Receptor (EGFR) Phosphorylation

While some fatty acids have been shown to activate EGFR, studies investigating the effect of 2OHOA on EGFR phosphorylation have indicated a reduction in its activity in certain cancer cell lines. oncotarget.comlaminarpharma.comnih.govresearchgate.netnih.gov In human glioma cells, 2OHOA treatment has been observed to significantly reduce the levels of phosphorylated EGFR. laminarpharma.comnih.gov This reduction in phosphorylation suggests an inhibition of EGFR activation. oncotarget.comlaminarpharma.comnih.gov

The EGFR signaling pathway is often hyperactive in cancer cells and plays a significant role in promoting cell proliferation and survival. nih.govnih.gov By reducing EGFR phosphorylation, 2OHOA can disrupt this pro-survival signaling cascade. laminarpharma.comnih.gov This effect is thought to be linked to the membrane-modifying properties of 2OHOA, which can alter the organization and function of membrane proteins like EGFR. tandfonline.comoncotarget.comnih.gov

Table 2: Effect of 2OHOA on EGFR Phosphorylation in SF767 Glioma Cells

| Protein | Treatment Concentration | Incubation Time | Effect on Phosphorylation | Reference |

| Phospho-EGFR | 150 µM | 12 hours | Significant Reduction | laminarpharma.comnih.gov |

Note: Cells were stimulated with EGF (35 ng/ml) for 15 minutes after 2OHOA treatment. laminarpharma.comnih.gov

Modulation of Beta-catenin Expression

The Wnt/β-catenin signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in cancer. nih.govmdpi.comnih.gov While the direct and detailed effects of 2OHOA specifically on β-catenin expression are not as extensively documented as its effects on cell cycle proteins or ER stress in the provided sources, related studies on fatty acids and membrane modifications offer some context.

Some studies indicate that fatty acids can modulate the Wnt/β-catenin pathway. nih.govnih.govdntb.gov.uaresearchgate.net For instance, oleic acid, the structural analogue of 2OHOA, has been suggested to stimulate Wnt/β-catenin signaling in certain contexts. nih.govresearchgate.net However, other studies suggest that certain fatty acids, like DHA, can inhibit β-catenin nuclear localization, suggesting an inactivation of Wnt signaling. nih.gov

Given that 2OHOA significantly alters membrane lipid composition and structure, and the Wnt/β-catenin pathway involves membrane-associated components like Frizzled receptors and LRP proteins, it is plausible that 2OHOA's membrane-modifying effects could indirectly influence β-catenin signaling. tandfonline.comresearchgate.netnih.govmdpi.comnih.gov Further research specifically focusing on the direct impact of 2OHOA on β-catenin expression and localization in various cell types is needed to fully elucidate this potential mechanism.

Activation of Fas Receptor Signaling and Intrinsic Apoptosis Pathway

2OHOA has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including human leukemia cells. tandfonline.comresearchgate.netnih.govplos.orgpnas.orgresearchgate.netlaminarpharma.comebi.ac.uknih.gov One mechanism contributing to this effect is the activation of the Fas receptor (FasR) signaling pathway, which is a key component of the extrinsic apoptosis pathway. tandfonline.comnih.govresearchgate.netlaminarpharma.comnih.gov

The Fas receptor is a death receptor located on the cell surface. tandfonline.com Its activation typically occurs upon binding of its ligand, FasL. However, 2OHOA-induced membrane lipid reorganization can cause clustering of the Fas receptor, leading to ligand-free activation of the extrinsic apoptosis pathway. tandfonline.comnih.govresearchgate.netlaminarpharma.comnih.gov This clustering favors the spontaneous interaction of FasR subunits, initiating the downstream apoptotic cascade. nih.gov

In addition to activating the extrinsic pathway via FasR, 2OHOA can also trigger the intrinsic apoptosis pathway in certain cell types. tandfonline.com The intrinsic pathway is regulated by the mitochondria and involves the release of pro-apoptotic factors. While the precise mechanisms by which 2OHOA activates the intrinsic pathway are still being investigated, its effects on membrane structure and cellular stress pathways are likely involved. plos.orgmdpi.comlaminarpharma.commdpi.comiomcworld.org

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Pathways

The endoplasmic reticulum (ER) is a critical organelle involved in protein folding, modification, and transport. mdpi.commdpi.com Various cellular stresses, including the accumulation of unfolded or misfolded proteins, can lead to ER stress and activate the Unfolded Protein Response (UPR). mdpi.commdpi.com The UPR is a signaling network that aims to restore ER homeostasis, but if stress is prolonged or severe, it can trigger apoptosis or autophagy. plos.orgnih.govmdpi.comlaminarpharma.commdpi.com

2OHOA has been demonstrated to induce ER stress and activate UPR pathways in human glioma cells. plos.orgnih.govmdpi.comlaminarpharma.commdpi.com Treatment with 2OHOA leads to an increase in the expression of important ER stress/UPR markers. plos.orgnih.gov

Table 3: Effects of 2OHOA on ER Stress/UPR Markers in Human Glioma Cells

| Marker | Effect of 2OHOA Treatment | Reference |

| Phosphorylated eIF2α | Increased Expression | plos.orgnih.gov |

| IRE1α | Increased Expression | plos.orgnih.gov |

| CHOP | Increased Expression | plos.orgnih.govmdpi.com |

| ATF4 | Increased Expression | plos.orgnih.gov |

| Spliced form of XBP1 | Increased Expression | plos.orgnih.gov |

| BiP (GRP78) | Induction/Increased Expression | mdpi.comlaminarpharma.commdpi.com |

The induction of CHOP (C/EBP homologous protein) is particularly notable, as it is a key downstream effector of ER stress that can promote apoptosis under conditions of prolonged UPR activation. plos.orgnih.govmdpi.com

Perturbation of Intracellular Calcium (Ca2+) Homeostasis

Intracellular calcium (Ca2+) homeostasis is tightly regulated and plays a crucial role in numerous cellular processes, including signaling, proliferation, and cell death. nih.govnih.govembopress.orgmdpi.com Perturbations in intracellular calcium levels can have significant consequences for cell function and survival.

Studies have indicated that 2OHOA can affect intracellular calcium levels. oncotarget.comnih.gov Research in HeLa cells showed that treatment with 2OHOA led to a rapid release of intracellular calcium within minutes of addition. oncotarget.com Furthermore, studies on isolated cardiomyocytes demonstrated that 2OHOA can increase intracellular calcium concentrations ([Ca2+]i) in a region-dependent manner. nih.gov This effect was observed in myocytes from the right and left ventricles, increasing [Ca2+]i transient and cell shortening, while having no effect on septal myocytes. nih.gov The mechanism underlying this effect in cardiomyocytes may be related to reductions in transient outward K+ current (Ito) function. nih.gov

Influence on Intracellular Transport Systems (e.g., Retrograde Transport)

Research indicates that 2OHOA can impact intracellular transport systems. Studies in HeLa cells have shown that treatment with 2OHOA leads to a potent increase in the retrograde transport of the plant toxin ricin from endosomes to the Golgi apparatus and further to the endoplasmic reticulum. ebi.ac.uknih.govresearchgate.netnih.govresearchgate.net This effect on retrograde transport appears to involve the rapid release of intracellular calcium and the activation of multiple signaling pathways, including the PI3K-AKT1-MTOR pathway and several MAP kinases. ebi.ac.uknih.govresearchgate.netnih.gov The stimulated transport also seems to require several amphitropic proteins, such as Src, phospholipase C, protein kinase C, and Ca²⁺/calmodulin. nih.govresearchgate.net An increase in the endosomal localization of the retromer component VPS35 has also been observed with OHOA treatment. nih.govresearchgate.net

Cellular Fate Regulation Mediated by 2-Hydroxy Oleic Acid

2OHOA has been shown to influence the fate of various human cancer cells, including those from glioma, colon, leukemia, and breast cancers, by inducing processes such as cell cycle arrest, differentiation, autophagy, and apoptosis. tandfonline.comlaminarpharma.compnas.org These effects are often linked to the membrane lipid remodeling induced by 2OHOA and the subsequent modulation of signaling pathways. researchgate.nettandfonline.comnih.govlaminarpharma.compnas.orgnih.govpnas.org

Induction of Cell Cycle Arrest (e.g., G1 to S, G2/M Phases)

2OHOA has been observed to induce cell cycle arrest in various cancer cell lines. In human glioma cells (1321N1, SF-767, and U118), 2OHOA treatment results in a significant accumulation of cells in the G2/M phase. plos.orglaminarpharma.comnih.gov This arrest is associated with the downregulation of cyclin B1 and Cdk1/Cdc2 proteins. plos.orglaminarpharma.comnih.gov In human lung cancer (A549) cells, 2OHOA has been shown to increase the proportion of cells in the G0/G1 phase, consistent with cell cycle arrest. laminarpharma.com This G0/G1 arrest in A549 cells is linked to the downregulation of cdk2 and cyclin D3 expression. laminarpharma.com Inhibition of sphingomyelin synthase by D609 has been shown to diminish the effect of 2OHOA on cell cycle progression in A549 cells, suggesting that SMS activation is a critical upstream event in inducing cell cycle arrest. nih.govpnas.orgpnas.org

Data on the effect of 2OHOA on cell cycle distribution in A549 cells:

| Treatment | % Cells in SubG1 | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control | - | - | - | - |

| 2OHOA (100 µM) | - | Increased | - | - |

| 2OHOA (100 µM) + Folinic Acid (200 µM) | Decreased | Increased | - | Increased |

Note: Data are illustrative based on reported trends laminarpharma.com. Specific percentage values for control were not consistently provided in the source for direct comparison in all phases.

Data on the effect of 2OHOA on cell cycle distribution in 1321N1 glioma cells:

| Treatment | % Cells in G2/M |

| Control | 19.13 ± 2.84 |

| 2OHOA | 32.71 ± 1.97 |

| Palmitate | 28.50 ± 8.23 |

Source: Based on data from reference laminarpharma.com. Values are mean ± SEM.

Promotion of Cellular Differentiation

2OHOA has been reported to induce differentiation in human glioma cells. tandfonline.comlaminarpharma.compnas.orgnih.gov This differentiation process has been observed in SF767 and U118 human glioma cell lines treated with 2OHOA. laminarpharma.com The induction of differentiation into mature glial cells is associated with the regulation of membrane lipid composition, including the recovery of sphingomyelin levels, and the subsequent inhibition of pathways such as Ras-MAPK and PI3K-Akt. laminarpharma.compnas.orgnih.gov This differentiation can precede autophagic cell death in glioma cells. laminarpharma.compnas.org

Initiation of Autophagic Processes

Autophagy is another cellular process initiated by 2OHOA in various cancer cell lines, particularly in glioma cells. tandfonline.comlaminarpharma.compnas.orgplos.orglaminarpharma.comnih.govresearchgate.net Studies in 1321N1, SF-767, and U118 human glioma cells have shown that 2OHOA treatment induces autophagy, characterized by the appearance of autophagic vesicles and the upregulation of autophagy-related proteins such as LC3BI, LC3BII, ATG7, and ATG5. plos.orglaminarpharma.comnih.gov This induction of autophagy is linked to the activation of ER stress and the unfolded protein response (UPR) in these cells. plos.orglaminarpharma.comnih.govresearchgate.net The normalization of sphingomyelin levels by 2OHOA and the subsequent inhibition of pathways like Ras-MAPK and PI3K-Akt are also implicated in the induction of autophagy in glioma cells. laminarpharma.compnas.orgresearchgate.net Autophagy induced by 2OHOA can lead to autophagic cell death, particularly in apoptosis-resistant cancer cells. laminarpharma.comresearchgate.net

Preclinical Efficacy Studies and Mechanistic Investigations of 2 Hydroxy Oleic Acid in Disease Models

In Vitro Research Using Cell Line Models

Cancer Cell Lines (e.g., Glioma, Lung Cancer, Leukemia, Neuroblastoma)

2-Hydroxy Oleic Acid (2-OHOA), a synthetic fatty acid derivative, has demonstrated notable antitumor activity across a spectrum of cancer cell lines in laboratory settings. Its mechanism is primarily associated with the regulation of cell membrane lipid composition and structure.

In glioma cells, such as SF767 and U118 lines, 2-OHOA induces cell differentiation and autophagic cell death. This process is linked to a recovery of sphingomyelin (B164518) levels, which are typically low in glioma cells. The treatment leads to the translocation of the Ras protein from the cell membrane to the cytoplasm, which in turn inhibits key signaling pathways like the MAP kinase and PI3K/Akt pathways, ultimately arresting the cell cycle. Studies have shown that 2-OHOA can be more effective than the standard chemotherapy agent temozolomide (B1682018) in glioma cell models.

For lung adenocarcinoma, particularly the A549 cell line, 2-OHOA has shown promising anti-cancer effects. It becomes a major component of membrane phospholipids (B1166683) after treatment, leading to a significant reduction in oleic acid levels and the inhibition of the enzyme stearoyl-CoA desaturase. These changes in the lipid profile alter the biophysical properties of the cancer cell membrane, contributing to cell death.

The compound has also shown efficacy in leukemia cell lines by inducing cell cycle arrest and apoptosis.

In neuroblastoma, a derivative of 2-OHOA, 2-hydroxy oleic acid ethanolamide (HU-585), demonstrated a more potent anti-tumorigenic effect compared to 2-OHOA itself in the SK-N-SH cell line. This derivative induced apoptosis, as evidenced by increased levels of activated caspase-3, and also promoted cellular senescence.

Comparative Analysis of 2-Hydroxy Oleic Acid Effects on Cancerous versus Non-Cancerous Cells

A significant finding in preclinical research is the selective action of 2-Hydroxy Oleic Acid (2-OHOA) on cancer cells, with minimal impact on non-cancerous cells. This selectivity is a cornerstone of its therapeutic potential, a concept known as membrane lipid therapy (MLT). The mechanism is rooted in the different membrane lipid compositions of cancerous versus normal cells.

2-OHOA induces profound membrane lipid remodeling specifically in cancer cells. For instance, it restores sphingomyelin levels, which are characteristically lower in cancer cells compared to their healthy counterparts. This targeted action alters the organization of membrane micro-domains and impairs proliferation by arresting the cell cycle. In contrast, 2-OHOA does not significantly alter the membrane lipid composition in non-tumor cells, which explains its specificity and lack of undesired side effects in these preclinical models. Studies comparing the uptake of radiolabeled 2-OHOA showed it was 3.6-fold faster in U118 tumor cells than in non-tumor MRC-5 fibroblasts. This differential effect underscores its potential to target malignant cells while sparing healthy tissue.

| Cell Type | Cell Line | Effect of 2-Hydroxy Oleic Acid |

| Cancerous | U118, SF767 (Glioma) | Induces differentiation and autophagy; restores sphingomyelin levels. |

| Cancerous | A549 (Lung Cancer) | Inhibits proliferation; reduces oleic acid content. |

| Cancerous | SK-N-SH (Neuroblastoma) | Induces apoptosis and senescence (via derivative HU-585). |

| Non-Cancerous | MRC-5 (Fibroblast) | Significantly lower uptake compared to tumor cells. |

| Non-Cancerous | Met-5A (Mesothelium) | Showed significantly less cytotoxicity from 2-OHOA-drug nanoassemblies compared to cancer cell lines. |

Exploration of Synergistic Effects with Other Investigational Compounds

The unique mechanism of action of 2-Hydroxy Oleic Acid (2-OHOA) makes it a candidate for combination therapies to enhance anti-cancer efficacy. Research has shown that combining 2-OHOA with other agents can lead to synergistic effects.

In a study on neuroblastoma cells, the combination of a 2-OHOA derivative (HU-585) with the senolytic drug ABT-263 resulted in enhanced anti-proliferative effects compared to treatment with HU-585 alone. Senolytics are compounds that selectively clear senescent cells, which can accumulate in tumors. The initial treatment with the 2-OHOA derivative induced senescence in the cancer cells, which were then more effectively eliminated by the senolytic agent.

Another approach involves incorporating 2-OHOA into liposomal drug delivery systems. When combined with all-trans retinoic acid (ATRA) in a liposomal formulation to treat B16-F10 melanoma cells, the combination inhibited cell growth to a greater extent than ATRA alone. This suggests that 2-OHOA can function both as a therapeutic agent and as a component that improves the efficacy of drug carriers.

Mechanistic Studies in Immune Cell Models (e.g., Lipopolysaccharide-activated Macrophages, Microglia)

Beyond its direct impact on tumor cells, 2-Hydroxy Oleic Acid (2-OHOA) exhibits immunomodulatory properties by affecting key immune cells involved in inflammation. In vitro studies on lipopolysaccharide (LPS)-activated macrophages have demonstrated the anti-inflammatory potential of 2-OHOA. Treatment with 2-OHOA was found to decrease the ratio of cyclooxygenase-2 (COX-2) to cyclooxygenase-1 (COX-1) expression in these cells. COX-2 is an enzyme that is often upregulated during inflammatory responses.

In the context of the central nervous system, 2-OHOA has been shown to modulate the activity of microglia, which are the resident immune cells of the brain. In animal models of nerve injury, which involves neuroinflammation, oral administration of 2-OHOA led to an inhibition of spinal dorsal horn microglia activation. Specifically, it decreased the expression of OX-42 (also known as CD11b), a marker of microglial reactivity. By reducing the activation of macrophages and microglia, 2-OHOA may help to mitigate the pro-inflammatory tumor microenvironment.

In Vivo Research Using Animal Models

Tumor Xenograft Models for Antitumor Efficacy and Lipidome Analysis

The antitumor effects of 2-Hydroxy Oleic Acid (2-OHOA) have been validated in several in vivo tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. In glioblastoma xenograft models, 2-OHOA treatment has been shown to reduce tumor growth. It has also demonstrated efficacy in xenograft models of prostate, leukemia, breast, and colon cancer. Furthermore, a derivative of 2-OHOA combined with the senolytic drug ABT-737 significantly reduced neuroblastoma xenograft growth compared to treatment with the derivative alone.

A key area of in vivo research has been the use of imaging mass spectrometry to analyze the changes in the tumor's lipid composition, or lipidome, following 2-OHOA treatment. In xenografts of A549 human lung cancer cells, this analysis revealed significant alterations in the levels of various membrane lipids. The protocol allowed for the identification of 36 lipid species that experienced the most substantial changes between treated and control tumors. These studies confirmed that 2-OHOA is incorporated into the phospholipids of the tumor cell membranes and significantly modifies the cell's lipid profile. This lipidome remodeling, particularly the regulation of sphingomyelin levels, is considered a central part of its mechanism of action, disrupting the signaling pathways that drive tumor growth.

| Animal Model | Cancer Type | Key Findings |

| Mouse Xenograft | Glioblastoma | Reduces tumor growth. |

| Mouse Xenograft | Lung Adenocarcinoma (A549) | Induces profound changes in tumor lipidome; alters phospholipid and fatty acid composition. |

| Mouse Xenograft | Neuroblastoma (SK-N-SH) | Combined with a senolytic (ABT-737), a 2-OHOA derivative reduced tumor growth more than the derivative alone. |

| Mouse Xenograft | Glioma | Induces glioma cell differentiation and increases sphingomyelin levels in the tumor. |

Models of Cardiovascular Dysfunction (e.g., Genetic Hypertension in Rodents)

In preclinical investigations, 2-Hydroxy Oleic Acid (2-OHOA) has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHRs), a well-established genetic model of hypertension. Oral administration of 2-OHOA to these animals resulted in a sustained, time-dependent, and dose-dependent reduction in systolic blood pressure.

Furthermore, 2-OHOA was shown to counteract the pathological overexpression of aortic Rho kinase, a key component of a vasoconstrictory pathway, in SHRs. By suppressing this pathway, 2-OHOA contributes to the relaxation of vascular smooth muscle and the consequent lowering of blood pressure. After a 7-day treatment period, the systolic blood pressure of 2-OHOA-treated SHRs was comparable to that of normotensive Wistar Kyoto rats; however, this effect was reversible upon cessation of the treatment.

| Treatment Group | Key Findings | Mechanistic Insights |

|---|---|---|

| SHRs treated with 2-OHOA | Sustained, time- and dose-dependent decrease in systolic blood pressure. Normalization of blood pressure to levels of normotensive rats after 7 days. | Increased aortic PKA subunit expression and activity. Reversal of pathological overexpression of aortic Rho kinase. |

| 2-OHOA-treated SHRs + PKA inhibitor | Pronounced reversal (up to 59%) of the antihypertensive effect of 2-OHOA. | Confirms the significant role of the PKA pathway in the antihypertensive action of 2-OHOA. |

Neuropathic Pain Models (e.g., Spared Nerve Injury in Rodents)

The therapeutic potential of 2-Hydroxy Oleic Acid has also been explored in the context of neuropathic pain, utilizing the spared nerve injury (SNI) model in Wistar rats. Oral administration of 2-OHOA was found to significantly reduce ipsilateral mechanical and thermal hypersensitivity for up to 7 days post-injury.

From a mechanistic standpoint, the antinociceptive effects of 2-OHOA appear to be mediated, at least in part, by its anti-inflammatory properties. In vitro studies have shown that 2-OHOA can decrease the cyclooxygenase-2 (COX-2)/cyclooxygenase-1 (COX-1) ratio in lipopolysaccharide-activated macrophage cells. Furthermore, in the SNI model, 2-OHOA treatment led to a reduction in the expression of OX-42, a marker of microglia activation, within the ipsilateral lumbar spinal dorsal horn. This suggests that 2-OHOA may modulate central neuroinflammation associated with neuropathic pain.

In addition to its effects on reflex hypersensitivity, 2-OHOA also demonstrated anxiolytic-like properties. In an open-field test conducted 21 days after SNI, 2-OHOA-treated rats showed a significant restoration of inner-zone exploration compared to the vehicle-treated sham group, indicating a reduction in anxiety-like behaviors that can accompany chronic pain states.

| Parameter Assessed | Effect of 2-OHOA Treatment | Associated Mechanistic Finding |

|---|---|---|

| Mechanical and Thermal Hypersensitivity | Significant reduction in ipsilateral hypersensitivity. | Inhibition of spinal dorsal horn microglia activation (reduced OX-42 expression). |

| Anxiety-like Behavior (Open-Field Test) | Significant restoration of inner-zone exploration. | Not explicitly detailed in the provided context. |

| Inflammatory Marker Expression (in vitro) | Decreased COX-2/COX-1 ratio in lipopolysaccharide-activated macrophages. | Provides evidence for the anti-inflammatory activity of 2-OHOA. |

Studies on Cardiomyocyte Function and Contractility

Investigations into the direct effects of 2-Hydroxy Oleic Acid on cardiac muscle cells have revealed complex, region-dependent actions on cardiomyocyte function. In studies using isolated rat ventricular myocytes, 2-OHOA was shown to increase the cytosolic Ca2+ concentration ([Ca2+]i) transient and cell shortening in subpopulations of myocytes from the right and left ventricles, with increases of up to 95% observed. However, the compound had no discernible effect on these parameters in myocytes isolated from the septum.

The observed pattern of effects of 2-OHOA on [Ca2+]i transient and cell shortening was similar to that produced by 4-aminopyridine, a blocker of the transient outward K+ current (Ito). This suggests that 2-OHOA may exert its effects on cardiomyocyte contractility through the inhibition of this specific ion channel.

Interestingly, while 2-OHOA was previously shown to induce the translocation of protein kinase C alpha (PKCα) to the membrane, this effect was not region-specific and did not appear to be linked to the observed changes in [Ca2+]i transients and cell shortening. Therefore, the selective increase in myocyte inotropic responsiveness induced by 2-OHOA is likely attributable to reductions in Ito function, independent of PKCα translocation. These findings suggest that 2-OHOA can selectively enhance the contractility of certain populations of ventricular myocytes, which may contribute to its beneficial cardiovascular effects.

| Myocyte Origin | Effect on [Ca2+]i Transient and Cell Shortening | Proposed Mechanism |

|---|---|---|

| Right and Left Ventricles | Increased (up to 95%) | Inhibition of the transient outward K+ current (Ito). |

| Septum | No effect | Not applicable. |

Advanced Analytical and Methodological Approaches in 2 Hydroxy Oleic Acid Research

Lipidomics and Comprehensive Lipid Profiling Techniques

Lipidomics, the large-scale study of cellular lipids, provides a powerful framework for understanding the role of 2-HOA in modifying cellular lipid landscapes. Profiling techniques are essential to identify and quantify the changes in various lipid species following the introduction of 2-HOA into a biological system.

Imaging Mass Spectrometry (IMS) for Spatial Lipidome Analysis in Tissues

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules, including lipids, directly in tissue sections without the need for labeling. Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most commonly employed IMS method for lipid analysis. In a typical MALDI-IMS experiment, a thin tissue section is coated with an energy-absorbing matrix. A laser is rastered across the tissue, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each pixel, creating a molecular map of the tissue.

This technique has been successfully applied to investigate the effect of 2-HOA on the lipid composition of human lung adenocarcinoma xenografts. Studies have shown that analyzing heterogeneous tumor tissues requires a sophisticated protocol that involves identifying different tissue areas (e.g., viable vs. necrotic) to make meaningful comparisons between treated and control samples.

Research using MALDI-IMS on xenograft tissues treated with 2-HOA revealed significant alterations in the distribution and abundance of specific phospholipid classes. Notably, a decrease in the concentration of major phosphatidylcholine (PC) species and a significant increase in key sphingomyelin (B164518) (SM) species were observed, which aligns with results from studies on cultured cells. This demonstrates the capability of IMS to provide spatially resolved biochemical information on the in-vivo effects of 2-HOA.

| Lipid Species | Observed Change with 2-HOA Treatment | Significance |

|---|---|---|

| Phosphatidylcholine (PC 34:1, 32:0, 32:1, 34:2, 36:2) | Significant Decrease | Corroborates in-vitro findings of altered phospholipid metabolism. |

| Sphingomyelin (SM d34:1, d42:2) | Significant Increase | Highlights 2-HOA's impact on key structural and signaling lipids in membranes. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for 2-Hydroxy Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, providing excellent separation efficiency and sensitivity. For non-volatile compounds like 2-hydroxy fatty acids, chemical derivatization is a mandatory step to increase volatility and thermal stability for GC analysis.

A typical workflow for analyzing 2-HOA involves a two-step derivatization. First, the carboxylic acid group is converted into a less polar ester, most commonly a fatty acid methyl ester (FAME), using reagents like boron trifluoride-methanol. Second, the hydroxyl group is derivatized, often by silylation to form a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This dual derivatization ensures the molecule is sufficiently volatile and prevents unwanted interactions as it passes through the GC column.

Following chromatographic separation, the derivatized molecules are ionized (typically by electron ionization) and fragmented. The resulting mass spectra contain characteristic fragments that allow for definitive identification. For instance, the mass spectra of 2-methoxy FAMEs (an alternative derivatization for the hydroxyl group) are distinguished by an intense m-59 peak, which differentiates them from non-hydroxy FAMEs. Similarly, TMS-derivatized hydroxy FAs exhibit unique fragmentation patterns that are indicative of the original position of the hydroxyl group. The use of tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity for quantification.

| Analytical Step | Methodology Detail | Purpose |

|---|---|---|

| Esterification (Carboxyl Group) | Reaction with BF3-Methanol or acidic methanol. | Increases volatility by converting the polar carboxylic acid to a methyl ester (FAME). |

| Silylation (Hydroxyl Group) | Reaction with BSTFA or MSTFA, often with a catalyst like TMCS. | Converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether. |

| Separation | Capillary Gas Chromatography (e.g., using a DB-23 column). | Separates different fatty acid derivatives based on boiling point and polarity. |

| Detection | Electron Ionization Tandem Mass Spectrometry (EI-MS/MS). | Provides structural information from fragmentation patterns for definitive identification and quantification. |

High-Performance Thin-Layer Chromatography (HPTLC) for Lipid Class Separation

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers superior separation efficiency and resolution compared to conventional TLC. This enhancement is achieved through the use of plates with a stationary phase composed of smaller, more uniform particles, which results in more compact sample bands and improved separation. HPTLC is a valuable tool for separating complex lipid extracts into distinct classes based on polarity.

For comprehensive lipid analysis, a multi-step development approach is often employed. A single sample is applied to the HPTLC plate, which is then developed sequentially with different mobile phase systems of varying polarity. For example, a polar solvent system can be used first to separate the different phospholipid classes (e.g., PC, PE, SM). After drying, the same plate is developed a second time with a non-polar solvent system to separate neutral lipid classes like free fatty acids, cholesterol, and triacylglycerols. This allows for a broad overview of the lipid composition in a single analysis. After separation, the lipid bands are visualized using a variety of staining reagents (e.g., primuline, acidic copper sulfate) and can be quantified using a densitometer.

| Lipid Class | Example Mobile Phase System (v/v/v) | Principle |

|---|---|---|

| Polar Lipids (Phospholipids) | Chloroform / Methanol / Water / Ammonia (60:34:4:2) | A polar mobile phase separates lipids based on the polarity of their headgroups. |

| Neutral Lipids (Free Fatty Acids, Cholesterol) | n-Hexane / Diethyl Ether / Acetic Acid (80:20:1.5) | A non-polar mobile phase separates hydrophobic lipids. |

Biophysical Characterization Techniques for Membrane Interactions

Understanding the mechanism of action of 2-HOA requires elucidating its direct physical effects on the structure and properties of cell membranes. Biophysical techniques are critical for characterizing these interactions using model membrane systems, such as liposomes or vesicles.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the phase behavior of lipid membranes. It measures the heat flow associated with thermal transitions in a sample as a function of temperature. When a lipid bilayer is heated, it undergoes a phase transition from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). This transition, known as the main phase transition temperature (Tm), is an endothermic event that DSC can precisely measure.

The incorporation of exogenous molecules like 2-HOA into a lipid bilayer can perturb lipid packing and alter the Tm and other thermodynamic parameters of the phase transition. DSC studies on model membranes composed of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE) have shown that 2-HOA alters its thermotropic behavior. Specifically, 2-HOA was found to stabilize the lamellar (Lα) phase while simultaneously promoting the formation of non-lamellar hexagonal (HII) phases, a dual effect that distinguishes it from related fatty acids like oleic acid.

| Lipid System | Condition | Main Transition Temperature (Tm) | Effect of Fatty Acid |

|---|---|---|---|

| DEPE Vesicles | DEPE alone | ~63.2 °C | Baseline |

| DEPE + Oleic Acid (5 mol%) | Lowered | Destabilizes the lamellar phase. | |

| DEPE + 2-Hydroxy Oleic Acid (5 mol%) | Slightly Increased | Stabilizes the lamellar phase. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for obtaining atomic-level information on the structure and dynamics of molecules. For studying lipid membranes, ³¹P NMR is particularly powerful because the phosphorus-31 nucleus in the phospholipid headgroup serves as a non-invasive, intrinsic probe of the local lipid environment and phase organization.

The lineshape of the ³¹P NMR spectrum is highly sensitive to the phase structure of the lipid assembly. A lamellar bilayer phase, where lipids are organized in flat sheets, produces a characteristic broad, asymmetric signal with a high-field shoulder. In contrast, an inverted hexagonal (HII) phase, where lipids form cylindrical structures, results in a lineshape with a reversed asymmetry and a width that is half that of the lamellar phase. Isotropic phases, such as small vesicles or micelles where molecules tumble rapidly, produce a single, sharp peak.

³¹P NMR studies have been instrumental in demonstrating that 2-HOA can induce the formation of non-lamellar structures in model membranes. In DEPE membranes, the addition of 2-HOA promotes the transition from a lamellar to a hexagonal (HII) phase. This effect is attributed to the molecular architecture of 2-HOA, where its carboxylate and 2-hydroxyl groups interact with the phospholipid headgroups, increasing the effective headgroup area and favoring the formation of curved, non-bilayer structures.

| Lipid Phase | Characteristic ³¹P NMR Lineshape | Implication for Lipid Organization |

|---|---|---|

| Lamellar (Lα) | Broad, asymmetric signal with a high-field shoulder. | Bilayer sheet-like structure. |

| Hexagonal (HII) | Broad, asymmetric signal with reversed asymmetry and reduced width. | Cylindrical, non-bilayer structure. |

| Isotropic | Sharp, narrow signal. | Rapid, isotropic motion (e.g., micelles). |

X-ray Diffraction Studies of Model Membranes

X-ray diffraction is a powerful technique used to investigate the structural arrangement of lipids in model membranes. Studies utilizing this method have revealed that 2-Hydroxy Oleic Acid (2-OHOA) significantly influences the structural properties and phase behavior of lipid bilayers.

Research on model membranes composed of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) demonstrated that 2-OHOA alters their thermotropic behavior. Specifically, 2-OHOA promotes the formation of non-lamellar hexagonal phases (HII) while simultaneously stabilizing the lamellar phase (Lα). This dual effect is noteworthy, as the propensity to form HII phases is often associated with membrane fusion and signaling events. Despite these phase alterations, the lattice parameters of the lamellar and non-lamellar structures were not changed by the presence of 2-OHOA.

When compared with its close structural relatives, oleic acid (OA) and elaidic acid (EA), 2-OHOA shows a distinct effect. The capacity to induce the formation of the HII-phase follows the order of OA > 2-OHOA > EA. Furthermore, while OA destabilizes the Lα phase, 2-OHOA acts to stabilize it. The molecular architecture of 2-OHOA within DEPE monolayers reveals interactions between its carboxylate group and the amine groups of DEPE, as well as between its 2-hydroxyl group and the carbonyl oxygen of the phospholipid acyl chain. These interactions lead to an increased area per headgroup at the lipid-water interface, which is thought to account for its differential effect on membrane phase behavior.

Studies on cholesterol-rich model membranes, designed to mimic lipid rafts, show that 2-OHOA affects the lateral organization of lipids. Synchrotron X-ray diffraction data indicates that 2-OHOA induces phase separation, leading to the segregation of 2-OHOA-rich/cholesterol-poor and 2-OHOA-poor/cholesterol-rich domains. In these model raft membranes, 2-OHOA interacts with the sphingomyelin (SM) gel phase, increasing the thickness of the water layer, a change that suggests an increase in bilayer fluidity.

In membranes reconstituted from the lipids of spontaneously hypertensive rats (SHR), X-ray diffraction analysis showed that 2-OHOA treatment resulted in more compact yet less organized structures and promoted the formation of HII phases at lower temperatures.

| Model Membrane System | Key Findings from X-ray Diffraction | Reference |

| DEPE | Promotes HII phase formation; Stabilizes Lα phase; No change in lattice parameters. | |

| Cholesterol/Sphingomyelin (Lipid Raft Mimic) | Induces phase separation into 2-OHOA-rich and cholesterol-rich domains; Increases water layer thickness, suggesting higher fluidity. | |

| Reconstituted SHR Liver Plasma Membranes | Leads to more compact, less organized structures; Promotes HII phase formation at lower temperatures. |

Langmuir Balance and Brewster Angle Microscopy for Monolayer Behavior

The behavior of 2-Hydroxy Oleic Acid at the air-water interface, both alone and in combination with other lipids, has been investigated using Langmuir balance and Brewster angle microscopy (BAM). These techniques provide insights into the intermolecular interactions, miscibility, and morphology of lipid monolayers.

Studies involving the incorporation of 2-OHOA into positively charged monolayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) have been conducted. Langmuir balance experiments, which measure surface pressure as a function of the area per molecule, demonstrated that the intercalation of 2-OHOA into these phospholipid films is a thermodynamically favorable process.

| Monolayer System | Analytical Technique(s) | Key Findings | Reference |

| EPOPC/DOPC with 2-OHOA | Langmuir Balance | Intercalation of 2-OHOA is thermodynamically favorable. | |

| EPOPC/DOPC with 2-OHOA | Brewster Angle Microscopy | No significant effect on monolayer order was observed. |

Dynamic Light Scattering (DLS) and Zeta Potential for Vesicle Characterization

Dynamic light scattering (DLS) and zeta potential measurements are crucial techniques for characterizing lipid vesicles, such as liposomes, in terms of their size, size distribution, and surface charge, which are key determinants of their stability.

These methods have been applied to study cationic liposomes composed of EPOPC/DOPC that incorporate 2-Hydroxy Oleic Acid. The research indicated an effective incorporation of 2-OHOA into the liposome (B1194612) bilayer, resulting in the formation of stable vesicles. Importantly, the inclusion of the drug did not markedly affect the fundamental properties of the vesicles. Formulations containing 15% 2-OHOA within the phospholipid bilayer were identified as particularly suitable for potential biomedical applications based on these characterization studies.

In other research, nanoparticles formed from conjugates of 2-OHOA were analyzed. DLS was used to determine the size of these nano-assemblies. Zeta potential measurements revealed a negative surface charge (less than -25 mV) for all the nano-assemblies. This negative value suggests that the nanoparticles possess good colloidal stability, as the electrostatic repulsion between them helps to prevent aggregation.

| Vesicle/Nanoparticle System | Analytical Technique | Parameter Measured | Finding | Reference |

| Cationic EPOPC/DOPC Liposomes | DLS, Zeta Potential | Vesicle Properties | 2-OHOA was effectively incorporated, forming stable vesicles without significantly altering their properties. | |

| 2-OHOA Conjugate Nano-assemblies | DLS | Size | Characterized the physical dimensions of the nanoparticles. | |

| 2-OHOA Conjugate Nano-assemblies | Zeta Potential | Surface Charge | All nano-assemblies had a negative potential (< -25 mV), indicating good colloidal stability. |

Fluorescence Anisotropy for Membrane Fluidity Measurements

Fluorescence anisotropy is a widely used spectroscopic technique to assess the fluidity and order of lipid membranes. It measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value corresponds to higher rotational freedom and thus greater membrane fluidity.

Steady-state fluorescence anisotropy has been used to investigate the effect of 2-Hydroxy Oleic Acid on the fluidity of various membrane systems. In one study, the fluidity of reconstituted liver plasma membranes from spontaneously hypertensive rats (SHR) and normotensive WKY rats was analyzed using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Exposure to 2-OHOA led to a reduction in the fluorescence polarization in the reconstituted SHR membranes, indicating a significant increase in membrane fluidity. While a similar trend was observed in membranes from WKY rats, the magnitude of the change was considerably smaller. This increased fluidity is thought to diminish the physical restrictions on the lateral diffusion of membrane components, potentially favoring the formation of microdomains.

| Membrane System | Fluorescent Probe | Key Finding | Reference |

| Reconstituted SHR Liver Plasma Membranes | DPH | 2-OHOA treatment significantly increased membrane fluidity (reduced fluorescence polarization). | |

| Reconstituted WKY Liver Plasma Membranes | DPH | 2-OHOA treatment caused a small increase in membrane fluidity. | |